molecular formula C9H7F3O2S B13069689 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione CAS No. 346-01-0

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione

Cat. No.: B13069689
CAS No.: 346-01-0
M. Wt: 236.21 g/mol
InChI Key: LNFZYORXYAGXJK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C9H7F3O2S and its molecular weight is 236.21 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the reaction of 1-(2-thienyl)-1-propanone with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various reagents.

    Hydrolysis: In basic aqueous media, it can decompose into trifluoroacetone and acetylthiophene[][1].

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry[][1].

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes and pigments[][1].

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. Studies indicate that it is a potent inhibitor of carboxylesterase activity and can inhibit mitochondrial complex II activity . These interactions affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to its trifluoromethyl and thiophene groups. Similar compounds include:

These compounds share the trifluoromethyl group but differ in their aromatic substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

346-01-0

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

4,4,4-trifluoro-2-methyl-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C9H7F3O2S/c1-5(8(14)9(10,11)12)7(13)6-3-2-4-15-6/h2-5H,1H3

InChI Key

LNFZYORXYAGXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CS1)C(=O)C(F)(F)F

Origin of Product

United States

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